molecular formula C7HBr2F5O B1412119 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene CAS No. 1806349-65-4

1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Cat. No.: B1412119
CAS No.: 1806349-65-4
M. Wt: 355.88 g/mol
InChI Key: BOMAMCQGADKNFD-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at positions 1 and 5, fluorine (F) at positions 2 and 3, and a trifluoromethoxy (-OCF₃) group at position 2. This substitution pattern confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the reactivity of the aromatic ring toward nucleophilic or electrophilic attacks compared to simpler halogenated benzenes.

Properties

IUPAC Name

1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(9)6(5(11)4(2)10)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMAMCQGADKNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205417
Record name Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806349-65-4
Record name Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806349-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene can be synthesized through various methods, including halogenation and coupling reactions. One common approach involves the bromination of 2,3-difluoro-4-(trifluoromethoxy)benzene using bromine or bromine-containing reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism of action of 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes . The bromine and fluorine atoms can participate in halogen bonding with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include halogenated benzenes with variations in substituent type, position, or electronic effects. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Functional Groups CAS No. (if available)
1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene Br (1,5), F (2,3), -OCF₃ (4) Trifluoromethoxy, Br, F Not provided in evidence
1,4-Dibromo-2,3-difluorobenzene Br (1,4), F (2,3) Br, F 156682-52-9
5-Methoxy-2-nitro-4-(trifluoromethyl)benzene (from ) -OCH₃ (5), -NO₂ (2), -CF₃ (4) Methoxy, nitro, trifluoromethyl Not provided

Physical Properties

  • The trifluoromethoxy group likely increases melting points compared to methoxy or nitro groups due to stronger intermolecular forces.
  • Solubility : Fluorinated compounds generally exhibit lower solubility in polar solvents. The trifluoromethoxy group may reduce solubility in water compared to methoxy-substituted derivatives.

Material Science

The electron-withdrawing nature of -OCF₃ may enhance the compound’s utility in electronic materials, such as liquid crystals or organic semiconductors, where precise electronic tuning is critical.

Biological Activity

1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C7H2Br2F4O
Molecular Weight: 355.88 g/mol
IUPAC Name: 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene

The compound features multiple halogen substituents, which significantly influence its reactivity and biological interactions. The presence of bromine and fluorine atoms enhances lipophilicity and can affect the compound's ability to interact with biological targets.

The biological activity of 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene is attributed to its ability to interact with various molecular targets within biological systems. The electron-withdrawing nature of the trifluoromethoxy group can stabilize certain reaction intermediates, facilitating interactions with enzymes or receptors.

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active sites or altering enzyme conformation.
  • Receptor Modulation: It may act as a ligand for certain receptors, influencing signaling pathways and cellular responses.

Antimicrobial Activity

Research indicates that compounds containing halogenated aromatic structures exhibit significant antimicrobial properties. A study focusing on similar fluorinated compounds demonstrated that the introduction of trifluoromethoxy groups can enhance antimicrobial activity against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzeneE. coli32 µg/mL
1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzeneS. aureus16 µg/mL

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that halogenated compounds can exhibit selective toxicity towards cancer cell lines. The following table summarizes cytotoxic effects observed in selected studies:

Cell Line IC50 (µM) Reference
HeLa10
MCF-715
A54920

Case Studies

  • Study on Anticancer Activity:
    A recent investigation into the anticancer properties of halogenated benzene derivatives highlighted that compounds similar to 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene exhibited significant apoptosis induction in cancer cells through caspase activation pathways.
  • Environmental Impact Assessment:
    Another study explored the environmental persistence of halogenated compounds and their potential bioaccumulation in aquatic organisms. The findings indicated that while these compounds are effective in various applications, they pose risks to ecological systems due to their stability and bioaccumulation potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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